![molecular formula C22H15N3OS B12619942 N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide CAS No. 919362-56-4](/img/structure/B12619942.png)
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features an indazole moiety, a naphthalene ring, and a thiophene carboxamide group. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indazole and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1H-Indazol-5-yl)-2-naphthalenyl]acetamide
- N-[5-(1H-Indazol-5-yl)-2-naphthalenyl]benzamide
- N-[5-(1H-Indazol-5-yl)-2-naphthalenyl]thiophene-2-carboxamide
Uniqueness
N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide stands out due to its unique combination of the indazole, naphthalene, and thiophene moieties. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
919362-56-4 |
|---|---|
Molecular Formula |
C22H15N3OS |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[6-(1H-indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H15N3OS/c26-22(21-2-1-9-27-21)24-19-7-5-15-10-14(3-4-17(15)12-19)16-6-8-20-18(11-16)13-23-25-20/h1-13H,(H,23,25)(H,24,26) |
InChI Key |
KMHKREXKLQIXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C4=CC5=C(C=C4)NN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
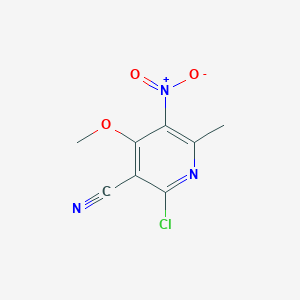
![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)
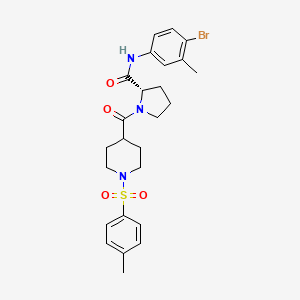
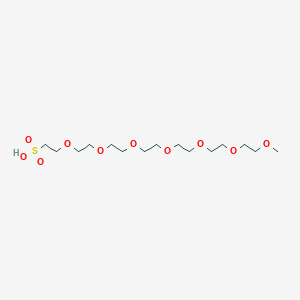
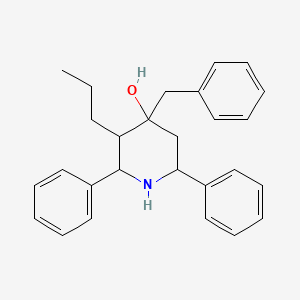
![{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12619904.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
![Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate](/img/structure/B12619916.png)
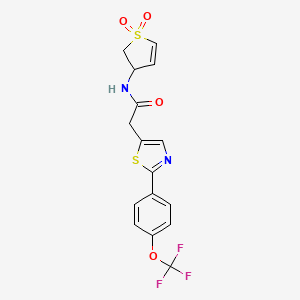
![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)
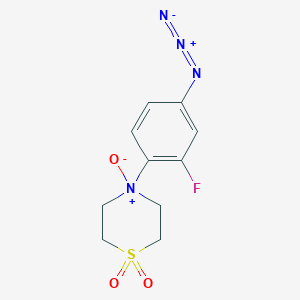
![N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)

